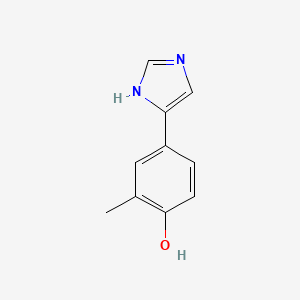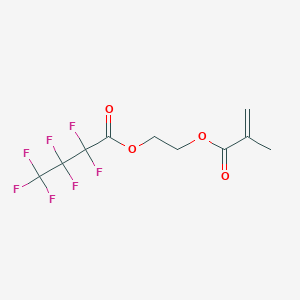
4-(1h-Imidazol-4-yl)-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(1H-Imidazol-4-yl)-2-méthylphénol est un composé qui présente à la fois un cycle imidazole et un groupe phénol. Le cycle imidazole est un cycle hétérocyclique à cinq chaînons contenant deux atomes d’azote non adjacents, tandis que le groupe phénol est constitué d’un groupe hydroxyle lié à un cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 4-(1H-Imidazol-4-yl)-2-méthylphénol implique généralement la formation du cycle imidazole suivie de l’introduction du groupe phénol. Une méthode courante est la cyclisation de précurseurs appropriés en conditions acides ou basiques. Par exemple, la réaction d’un benzaldéhyde substitué avec du glyoxal et de l’ammoniac peut produire le cycle imidazole, qui peut ensuite être fonctionnalisé davantage pour introduire le groupe phénol.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des processus de synthèse en plusieurs étapes qui sont optimisés pour le rendement et la pureté. Ces processus comprennent souvent l’utilisation de catalyseurs et des conditions réactionnelles contrôlées pour garantir la formation efficace du produit souhaité. Les méthodes exactes peuvent varier en fonction des exigences spécifiques et de l’échelle de production.
Analyse Des Réactions Chimiques
Types de réactions : Le 4-(1H-Imidazol-4-yl)-2-méthylphénol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe phénol peut être oxydé pour former des quinones.
Réduction : Le cycle imidazole peut être réduit dans des conditions spécifiques.
Substitution : Les groupes imidazole et phénol peuvent tous deux participer à des réactions de substitution, telles que l’halogénation ou l’alkylation.
Réactifs et conditions courants :
Oxydation : Des réactifs comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des catalyseurs tels que le palladium sur carbone (Pd/C) en présence de gaz hydrogène.
Substitution : Des agents halogénants comme le brome ou des agents alkylants comme l’iodure de méthyle.
Principaux produits formés :
Oxydation : Des quinones et d’autres dérivés oxydés.
Réduction : Des dérivés d’imidazole réduits.
Substitution : Des dérivés d’imidazole et de phénol halogénés ou alkylés.
4. Applications de la recherche scientifique
Le 4-(1H-Imidazol-4-yl)-2-méthylphénol a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et antifongiques.
Médecine : Enquêté pour ses effets thérapeutiques potentiels, tels que les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.
Applications De Recherche Scientifique
4-(1H-Imidazol-4-yl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
Le mécanisme d’action du 4-(1H-Imidazol-4-yl)-2-méthylphénol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle imidazole peut interagir avec les enzymes et les récepteurs, modulant leur activité. Le groupe phénol peut participer à des réactions redox, influençant les processus cellulaires. Ces interactions peuvent entraîner divers effets biologiques, tels que l’inhibition de l’activité enzymatique ou la modulation des voies de signalisation.
Composés similaires :
Imidazole : Un composé plus simple avec une structure cyclique similaire mais sans le groupe phénol.
2-Méthylimidazole : Similaire au 4-(1H-Imidazol-4-yl)-2-méthylphénol mais sans le groupe hydroxyle.
Phénol : Contient le groupe hydroxyle mais manque du cycle imidazole.
Unicité : Le 4-(1H-Imidazol-4-yl)-2-méthylphénol est unique en raison de la présence à la fois du cycle imidazole et du groupe phénol, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison permet une gamme plus large de réactions et d’applications par rapport à ses homologues plus simples.
Comparaison Avec Des Composés Similaires
Imidazole: A simpler compound with a similar ring structure but without the phenol group.
2-Methylimidazole: Similar to 4-(1H-Imidazol-4-yl)-2-methylphenol but lacks the hydroxyl group.
Phenol: Contains the hydroxyl group but lacks the imidazole ring.
Uniqueness: this compound is unique due to the presence of both the imidazole ring and the phenol group, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its simpler counterparts.
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
4-(1H-imidazol-5-yl)-2-methylphenol |
InChI |
InChI=1S/C10H10N2O/c1-7-4-8(2-3-10(7)13)9-5-11-6-12-9/h2-6,13H,1H3,(H,11,12) |
Clé InChI |
URZLFLCSVCYESM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CN=CN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)








![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)

![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
